Coniferaldehyde
Overview
Description
Synthesis Analysis
Coniferyl aldehyde is reduced to coniferyl alcohol by the action of dehydrogenase enzymes . It is also synthesized in response to high temperature stress in poplar stems, which results in increased lignin content . Dehydrogenation polymers (DHPs) are synthetic lignin polymers made directly in test tubes by co-incubating purified phenoloxidase enzymes, such as peroxidase or laccase, which are capable of radically oxidizing phenolic compounds, with phenylpropanoids of specific chemistry, such as coniferaldehyde monomers .Molecular Structure Analysis
The molecular formula of coniferaldehyde is C10H10O3, and its molecular weight is 178.1846 . The IUPAC Standard InChI is InChI=1S/C10H10O3/c1-13-10-7-8 (3-2-6-11)4-5-9 (10)12/h2-7,12H,1H3/b3-2+ .Chemical Reactions Analysis
Coniferaldehyde is reduced to coniferyl alcohol by the action of dehydrogenase enzymes . It is also involved in the synthesis of lignin, a complex organic polymer that provides rigidity to plant cell walls .Physical And Chemical Properties Analysis
Coniferaldehyde has a density of 1.1562 g/cm3 at 101.5 ºC. Its melting point is 80-82°C (lit.), and its boiling point is 175°C5mm Hg (lit.). The refractive index of coniferaldehyde is 1.65635 .Scientific Research Applications
Analytical Methods in Food and Beverage Industry
Coniferaldehyde, a phenolic aldehyde, is utilized in the development of high-performance liquid chromatography (HPLC) methods for the analysis of phenolic compounds in brandies. This method offers advantages such as good separation, high precision, and sensitivity without the need for sample preparation, proving beneficial for routine analysis and quality control in the beverage industry (Canas et al., 2003).
Plant Biomass Utilization and Sustainable Agriculture
Studies have highlighted the importance of coniferaldehyde residues in lignin for enhancing the sustainable use of plant biomass. Increases in coniferaldehyde content improve the use of biomass for various applications like feed, pulping, and biorefinery, without affecting plant growth and yields. Specific genetic pathways regulate the incorporation of coniferaldehyde in lignin, opening new avenues for plant lignin design for targeted industrial uses (Yamamoto et al., 2020).
Genetic and Cellular Regulation in Plants
The genetic and cellular mechanisms governing the incorporation of coniferaldehyde in lignin are crucial for plant functions like upright stance, water and mineral conduction, and defense against stresses. Advanced analytical tools like the Wiesner test have been validated for the quantitative in situ analysis of coniferaldehyde in lignin, allowing a deeper understanding of its regulation and accumulation in plant cell walls (Blaschek et al., 2020).
Biotechnological Applications in Lignan Production
Coniferaldehyde has been used as a precursor in biotechnological applications, such as enhancing the production of lignans in hairy root cultures of Linum album. This enhancement is correlated with increased expression of specific genes and enzyme activities, indicating coniferaldehyde's role in metabolic pathways related to lignan biosynthesis (Ahmadian Chashmi et al., 2016).
Safety And Hazards
Future Directions
Future studies could focus on deciphering the underlying genetic and molecular mechanisms that regulate the amount, linkage, and position of coniferaldehyde within the lignin polymer for each cell type . This could provide new possibilities for designing plant lignin for novel and targeted industrial uses .
properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZBBWMURDFHNE-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174685 | |
Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxycinnamaldehyde | |
CAS RN |
20649-42-7 | |
Record name | trans-Coniferaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Coniferaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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